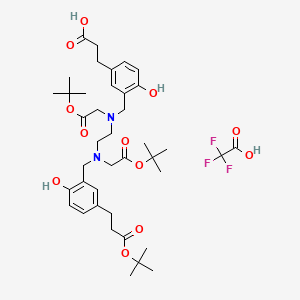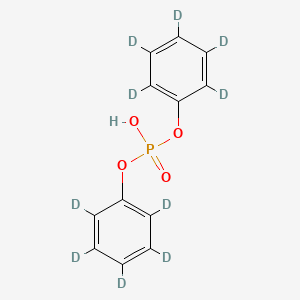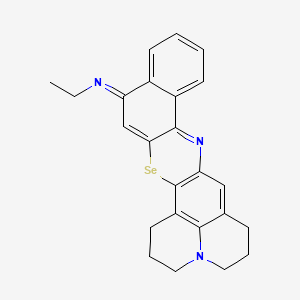
Aceclidine-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aceclidine-d3 (hydrochloride) is a deuterated version of Aceclidine, a compound known for its role as a modulator of the M3 muscarinic acetylcholine receptor. This compound is primarily used in scientific research due to its unique properties and applications .
Preparation Methods
Aceclidine-d3 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Aceclidine molecule. The synthetic route involves the deuteration of Aceclidine, resulting in Aceclidine-d3. This process is typically carried out under controlled laboratory conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Aceclidine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Aceclidine-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis due to its stable isotopic labeling.
Biology: Studied for its effects on muscarinic acetylcholine receptors, which play a crucial role in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions like glaucoma by reducing intraocular pressure.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Aceclidine-d3 (hydrochloride) exerts its effects by stimulating muscarinic receptors in the eye. These receptors are a subtype of acetylcholine receptors, which are part of the parasympathetic nervous system. Upon binding to the muscarinic receptors on the iris sphincter muscle, Aceclidine-d3 induces a conformational change, activating a G-protein coupled receptor mechanism. This leads to the stimulation of phospholipase C, resulting in the release of calcium ions and subsequent contraction of the sphincter muscle, causing pupil constriction. Additionally, it enhances the outflow of aqueous humor, reducing intraocular pressure .
Comparison with Similar Compounds
Aceclidine-d3 (hydrochloride) is structurally related to other muscarinic acetylcholine receptor modulators, such as:
Talsaclidine: Another muscarinic receptor agonist with similar therapeutic applications.
Muscarine: A natural compound that also acts on muscarinic receptors but with different pharmacokinetic properties.
The uniqueness of Aceclidine-d3 lies in its deuterated form, which provides enhanced stability and distinct pharmacokinetic profiles compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
208.70 g/mol |
IUPAC Name |
(2,2,3-trideuterio-1-azabicyclo[2.2.2]octan-3-yl) acetate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H/i6D2,9D; |
InChI Key |
LWWSARSTZGNKGV-PWTNGEROSA-N |
Isomeric SMILES |
[2H]C1(C(C2CCN1CC2)([2H])OC(=O)C)[2H].Cl |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)







![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)





